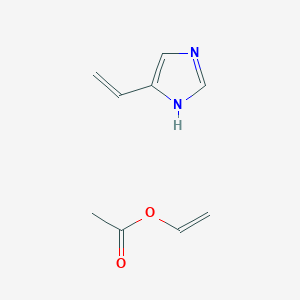

ethenyl acetate;5-ethenyl-1H-imidazole

Description

Significance of Vinyl Monomers in Contemporary Polymer and Organic Synthesis Research

Vinyl monomers represent a cornerstone in the fields of polymer science and organic synthesis, serving as the fundamental building blocks for a vast array of polymeric materials. rsc.orgresearchgate.net These unsaturated organic compounds are characterized by the presence of a vinyl group, a reactive carbon-carbon double bond that facilitates chain-growth polymerization, often through radical addition reactions. fiveable.me The versatility of vinyl monomers is a key driver of their significance; the wide variety of available functional groups allows for the synthesis of polymers with tailored physical and chemical properties, including thermal stability, mechanical strength, and chemical resistance. rsc.orgfiveable.me

The ability to control polymerization processes, including techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, enables the design of complex and well-defined macromolecular architectures, such as diblock copolymers and cyclic polymers. acs.orgrsc.org In contemporary research, the copolymerization of different vinyl monomers is a widely employed strategy to create materials that combine the desirable properties of the constituent homopolymers, leading to applications in specialized fields ranging from biomaterials and drug delivery to electronics and energy. researchgate.netresearchgate.net The continuous development of new polymerization techniques and the exploration of novel vinyl monomer structures ensure their enduring importance in the academic and industrial pursuit of advanced materials. rsc.org

Historical Development of Research on Ethenyl Acetate (B1210297) (Vinyl Acetate) in Academic Settings

The academic history of ethenyl acetate, commonly known as vinyl acetate, dates back to 1912, when it was first synthesized by the German chemist Fritz Klatte. wacker.comiarc.frwikipedia.org The initial process involved the liquid-phase addition of acetic acid to acetylene (B1199291) using a mercuric salt as a catalyst. iarc.fr This foundational discovery, however, was followed by significant challenges in polymerization. Early attempts to polymerize vinyl acetate were often uncontrolled and "explosive," which led to the abandonment of initial patents and experiments. wacker.com

A pivotal breakthrough occurred in 1924 when Dr. W.O. Hermann, working at the "Consortium für elektrochemische Industrie," developed a method to control the polymerization reaction by separating its phases, making the process safe enough for industrial consideration. wacker.com This academic advancement paved the way for the first commercial production of polyvinyl acetate resins in 1930. wacker.com Subsequent academic and industrial research focused on improving the synthesis of the monomer itself. In the 1920s, the liquid-phase synthesis process was adapted into a vapor-phase process using a zinc salt catalyst. iarc.fr A major shift occurred in the 1970s with the widespread adoption of a method based on the reaction of ethylene (B1197577) and acetic acid over a palladium catalyst, which is now the dominant global production route due to the lower cost of ethylene. iarc.fracs.org This evolution from acetylene to ethylene-based production reflects a continuous drive within academic and applied research to develop more efficient, economical, and environmentally sound chemical processes. wikipedia.orgacs.org

Historical Development of Research on 5-Ethenyl-1H-Imidazole (Vinyl Imidazole) in Academic Settings

Research into vinyl imidazoles, a class of heterocyclic vinyl monomers, has gained significant traction in macromolecular science primarily due to the unique properties conferred by the imidazole (B134444) ring. nih.gov Academic investigations have highlighted the potential of poly(vinyl imidazole) and its copolymers in creating functional and "smart" materials. Poly(N-vinyl imidazole) is noted for its excellent thermal stability, biocompatibility, biodegradability, and non-toxic nature, making it a subject of intense study for biomedical applications. nih.govresearchgate.net These properties have spurred research into its use in areas such as gene delivery and drug delivery systems. nih.gov

The academic study of vinyl imidazole polymerization has explored various techniques to synthesize polymers with controlled structures. researchgate.net A key area of research has been the thermal behavior of these polymers. Investigations have shown that the thermal decomposition of poly(vinyl imidazole) occurs in a single primary step between 340°C and 500°C, with the main decomposition products being 1H-imidazole and the 1-vinylimidazole (B27976) monomer. researchgate.netacs.org Furthermore, the ability of the imidazole moiety to participate in metal chelation and protein adsorption has made vinyl imidazole an important functional monomer in the development of materials for wastewater treatment, ion exchange resins, and biosensors. nih.govpolyacs.org Copolymers of N-vinyl imidazole have been a particular focus, as they allow for the creation of new biopolymers with significant biological activity. nih.gov

Rationale for Integrated Academic Investigation of Ethenyl Acetate and 5-Ethenyl-1H-Imidazole Systems

The integrated academic investigation of systems containing both ethenyl acetate and 5-ethenyl-1H-imidazole is driven by the goal of creating novel copolymers that synergistically combine the distinct properties of each monomer. Ethenyl acetate is a precursor to polyvinyl acetate, a widely used adhesive and coating, and polyvinyl alcohol, a hydrophilic and chemically stable polymer. researchgate.netechemi.com Vinyl imidazole, on the other hand, introduces functionality, thermal stability, and potential biocompatibility due to its nitrogen-containing heterocyclic ring. nih.govresearchgate.net

By copolymerizing these two monomers, researchers aim to develop materials with a unique balance of properties not achievable by the individual homopolymers. For example, incorporating vinyl imidazole into a polyvinyl acetate backbone can enhance thermal stability and introduce sites for metal chelation or pH-responsive behavior. researchgate.net This strategy is central to the development of functional polymers for specialized applications. Academic studies focus on understanding the copolymerization kinetics and the relationship between the copolymer composition and its final properties. researchgate.net This research is crucial for designing materials for specific uses, such as additives for detergents to inhibit dye transfer during washing or as components in advanced membranes. researchgate.netgoogle.com

Scope and Objectives of Academic Research in Systems Involving Ethenyl Acetate and 5-Ethenyl-1H-Imidazole

Academic research on ethenyl acetate and 5-ethenyl-1H-imidazole systems is primarily focused on the synthesis, characterization, and application of their copolymers. The overarching objective is to create new functional materials with precisely controlled properties.

A significant area of investigation is the study of copolymerization kinetics. Researchers aim to determine the monomer reactivity ratios, which describe how readily the two monomers add to the growing polymer chain. researchgate.net This fundamental data is essential for controlling the final copolymer composition and microstructure. The research cited below indicates the calculation of copolymerization parameters for monomer pairs including vinylimidazoles, using methods like the Fineman-Ross equation. researchgate.net

Table 1: Focus of Kinetic Studies in Vinyl Monomer Copolymerization

| Research Focus | Methodology | Objective | Reference |

|---|---|---|---|

| Copolymerization Kinetics | Calculation of monomer reactivity ratios (r1, r2) using the Fineman-Ross equation. | To understand the reactivity of vinylimidazoles in copolymerization. | researchgate.net |

Another key objective is the characterization of the resulting copolymers. This involves using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the polymer structure, and thermogravimetric analysis (TGA) to evaluate thermal stability. nih.govresearchgate.net

The ultimate goal of this academic work is to explore the potential applications of these novel copolymers. Research has targeted diverse fields, including the development of proton exchange membranes for high-temperature fuel cells, where the imidazole group can facilitate proton transport. researchgate.net Another application explored is their use as performance additives in consumer products, such as detergents, where they can act as dye transfer inhibitors. google.com

Table 2: Investigated Applications of Vinyl Acetate-Vinyl Imidazole Copolymers

| Application Area | Function of Copolymer | Desired Property | Reference |

|---|---|---|---|

| Fuel Cells | Proton Exchange Membrane (PEM) | High proton conductivity at elevated temperatures. | researchgate.net |

| Detergent Additives | Dye Transfer Inhibitor | Prevents discoloration of fabrics during washing. | google.com |

Properties

CAS No. |

28602-98-4 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethenyl acetate;5-ethenyl-1H-imidazole |

InChI |

InChI=1S/C5H6N2.C4H6O2/c1-2-5-3-6-4-7-5;1-3-6-4(2)5/h2-4H,1H2,(H,6,7);3H,1H2,2H3 |

InChI Key |

SKYGUZNPAYNONM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC=C.C=CC1=CN=CN1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations in Ethenyl Acetate and 5 Ethenyl 1h Imidazole Chemistry

Advanced Synthetic Routes to Ethenyl Acetate (B1210297) Derivatives for Research Applications

Ethenyl acetate, commonly known as vinyl acetate, is a crucial industrial monomer. While its large-scale production via the vapor-phase reaction of ethylene (B1197577) and acetic acid over a palladium catalyst is well-established, the synthesis of functionalized ethenyl acetate derivatives for specialized research applications requires more nuanced and advanced methodologies. googleapis.com These derivatives are instrumental in creating polymers with tailored properties.

One significant strategy for synthesizing ethenyl acetate derivatives is transvinylation . This method involves the exchange of a vinyl group from a vinyl ether or vinyl ester to an alcohol or carboxylic acid, respectively. googleapis.comresearchgate.netresearchgate.netsci-hub.se Palladium complexes are often employed as catalysts in these reactions. For instance, the reaction of a functionalized carboxylic acid with an excess of vinyl acetate, catalyzed by a palladium(II) salt in the presence of a suitable ligand, can yield the corresponding functionalized vinyl ester. This approach is advantageous for introducing moieties that might not be stable under the conditions of traditional vinyl acetate synthesis.

Another advanced route involves the palladium-catalyzed vinylation of organic halides . nih.govresearchgate.netacs.org This method, a variation of the Heck reaction, allows for the direct formation of a carbon-carbon bond between an aryl or vinyl halide and a vinylating agent. While ethylene is a common vinyl source, derivatives of ethenyl acetate can be synthesized by employing functionalized vinyl organometallic reagents or by modifying the reaction conditions to incorporate an acetate functionality.

For the creation of monomers with specific functionalities, direct chemical modification of precursors is also a viable route. For example, starting with a molecule that already contains the desired functional group and a precursor to the vinyl group, such as a 2-chloroethyl group, allows for the subsequent elimination to form the ethenyl moiety. This multi-step approach provides greater control over the final structure of the monomer.

The table below summarizes some advanced synthetic methods for ethenyl acetate derivatives.

| Synthetic Method | Description | Catalyst/Reagents | Key Features |

| Transvinylation | Vinyl group exchange between vinyl acetate and a functionalized carboxylic acid. | Palladium complexes (e.g., Pd(OAc)₂), Iridium complexes. researchgate.net | Mild reaction conditions, suitable for thermally labile substrates. googleapis.com |

| Palladium-Catalyzed Vinylation | Cross-coupling of an organic halide with a vinylating agent. nih.gov | Palladium acetate, triarylphosphine ligands, base. researchgate.net | High functional group tolerance, direct C-C bond formation. |

| Precursor Modification | Synthesis of a precursor molecule with subsequent formation of the vinyl group. | Varies depending on the specific precursor and desired functionality. | High degree of control over the final monomer structure. |

Advanced Synthetic Routes to 5-Ethenyl-1H-Imidazole Derivatives for Research Applications

The synthesis of vinylimidazoles is of significant interest for the development of functional polymers. While 1-vinylimidazole (B27976) is the most commonly studied isomer, with well-established synthetic procedures like the Reppe synthesis (ethinylation of imidazole), the synthesis of 5-ethenyl-1H-imidazole presents a different set of challenges and requires specific synthetic strategies. wikipedia.org

A common approach to synthesizing substituted imidazoles involves multicomponent reactions . For instance, the van Leusen imidazole (B134444) synthesis and related multicomponent reactions can be adapted to produce 5-substituted imidazoles by reacting tosylmethyl isocyanide (TosMIC) with an appropriate aldehyde and amine. organic-chemistry.org To obtain a 5-ethenyl derivative, one could start with an aldehyde already containing the vinyl group or a protected precursor.

Another versatile method is the palladium-catalyzed C-H functionalization . This modern synthetic tool allows for the direct introduction of substituents onto the imidazole ring. nih.gov By selecting the appropriate directing group and vinylating agent (such as a vinyl halide or vinylboronic acid derivative), it is possible to selectively introduce an ethenyl group at the C5 position of the imidazole ring.

Furthermore, multi-step synthetic sequences starting from readily available imidazole precursors are often employed. For example, a 5-halo-1H-imidazole could undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a vinyl organometallic reagent to introduce the ethenyl group. scirp.org Alternatively, a 5-formyl-1H-imidazole could be converted to the ethenyl group through a Wittig reaction or a related olefination method. An improved synthesis of 2-vinyl-4,5-dicyanoimidazole has been described, which could be adapted for 5-ethenyl-1H-imidazole. researchgate.net

The following table outlines some of the advanced synthetic routes to 5-ethenyl-1H-imidazole derivatives.

| Synthetic Method | Description | Key Reagents/Catalysts | Advantages |

| Multicomponent Reactions | One-pot synthesis from simpler starting materials. | Tosylmethyl isocyanide (TosMIC), aldehydes, amines. | High efficiency and atom economy. organic-chemistry.org |

| Palladium-Catalyzed C-H Functionalization | Direct introduction of a vinyl group onto the imidazole ring. nih.gov | Palladium catalyst, directing group, vinylating agent. | High regioselectivity and functional group tolerance. |

| Cross-Coupling Reactions | Coupling of a 5-halo-imidazole with a vinyl organometallic reagent. | Palladium catalyst, vinylboronic acid or vinylstannane. | Versatile and applicable to a wide range of substrates. scirp.org |

| Olefination of a 5-Formyl-Imidazole | Conversion of an aldehyde group to a vinyl group. | Wittig reagent (e.g., Ph₃P=CH₂). | Well-established and reliable method for C=C bond formation. |

Copolymerization Strategies for Poly(Ethenyl Acetate-co-5-Ethenyl-1H-Imidazole) Systems

The copolymerization of ethenyl acetate and 5-ethenyl-1H-imidazole is a promising strategy for creating functional polymers that combine the properties of both monomers. Poly(ethenyl acetate) is known for its hydrophobicity and adhesive properties, while poly(5-ethenyl-1H-imidazole) offers basicity, metal-coordinating capabilities, and pH-responsiveness. Copolymers of these two monomers can therefore exhibit a range of properties, making them suitable for applications such as stimuli-responsive materials, coatings, and biomedical devices.

Controlled Radical Copolymerization Methodologies

To synthesize well-defined copolymers of ethenyl acetate and 5-ethenyl-1H-imidazole with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific architectures (e.g., block, gradient copolymers), controlled radical polymerization (CRP) techniques are employed. iarjset.com Unlike conventional free-radical polymerization, CRP methods involve a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions. iarjset.com The main CRP techniques applicable to these monomers are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). frontiersin.org

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers, including both ethenyl acetate and vinyl imidazoles. mdpi.com The control in RAFT is achieved by using a chain transfer agent (CTA), typically a thiocarbonylthio compound.

For the polymerization of ethenyl acetate , xanthates are particularly effective CTAs. The choice of the RAFT agent is crucial for achieving good control over the polymerization. mdpi.com

For vinyl imidazoles , RAFT polymerization can be challenging. However, it has been demonstrated that conducting the polymerization in acetic acid can lead to well-controlled polymers with low dispersity (Đ as low as 1.05). rsc.org The acetic acid protonates the imidazole monomer, which helps to stabilize the propagating radicals. rsc.org Studies on the RAFT polymerization of 4-vinylimidazole have shown that using glacial acetic acid as a solvent results in linear pseudo-first-order kinetics and linear molecular weight growth with monomer conversion. acs.orgelsevierpure.com

The copolymerization of ethenyl acetate and N-vinylimidazole has been explored, and the reactivity ratios can be determined to predict the copolymer composition. researchgate.net By carefully selecting the RAFT agent and reaction conditions, it is possible to synthesize copolymers with controlled compositions and architectures.

The following table presents representative data from RAFT polymerization studies of vinyl acetate and vinyl imidazole.

| Monomer(s) | RAFT Agent (CTA) | Initiator | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1-Vinylimidazole | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Acetic Acid | 10,200 | 1.12 |

| 4-Vinylimidazole | 4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) | V-501 | Glacial Acetic Acid | up to 65,000 | <1.20 acs.orgelsevierpure.com |

| Vinyl Acetate & N-Vinylcaprolactam | O-ethyl-S-(1-ethoxycarbonyl)ethyldithiocarbonate | AIBN | 1,4-Dioxane | 5,000-20,000 | 1.15-1.30 |

| Vinyl Acetate & Acrylic Acid | 2-(ethoxycarbonothioylthio)propanoic acid | AIBN | 1,4-Dioxane | 8,000-15,000 | 1.20-1.40 mdpi.com |

| N-Vinylimidazolium Salts | O-ethyl-S-(1-phenylethyl) dithiocarbonate | V-50 | Methanol | 5,000-20,000 | <1.4 acs.org |

This table is a compilation of representative data from different studies and is intended for illustrative purposes.

ATRP is a powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. However, the ATRP of ethenyl acetate is notoriously difficult. researchgate.net This is due to the high reactivity of the vinyl acetate radical, which can lead to side reactions, and the low stability of the resulting poly(vinyl acetate) halide dormant species.

Despite these challenges, some success has been achieved, particularly in the synthesis of block copolymers. cmu.edu One strategy is to first synthesize a macroinitiator by ATRP using a more "active" monomer (like a methacrylate (B99206) or acrylate) and then use this macroinitiator to initiate the polymerization of vinyl acetate via a different mechanism, such as RAFT. researchgate.net Another approach involves using a difunctional initiator that can initiate both ATRP and a conventional radical polymerization. cmu.edu A poly(ethenyl acetate) macroinitiator with a terminal chlorine atom can be prepared and subsequently used to initiate the ATRP of a monomer like styrene (B11656). cmu.edu

The ATRP of N-vinylimidazole has also been investigated. Laccase, a multi-copper-containing enzyme, has been shown to catalyze the ATRP of N-vinylimidazole in aqueous solution, yielding polymers with controlled molecular weights and narrow molecular weight distributions (Đ between 1.27 and 1.56). rsc.org

For the copolymerization of ethenyl acetate and 5-ethenyl-1H-imidazole via ATRP, a likely strategy would involve the synthesis of a block copolymer. For example, a poly(5-ethenyl-1H-imidazole) block could be synthesized first using a suitable ATRP catalyst, and then this macroinitiator could be used in a subsequent polymerization step for ethenyl acetate, possibly using a different polymerization technique due to the challenges of ATRP with this monomer. researchgate.net

The table below summarizes some findings from ATRP studies relevant to vinyl acetate and vinyl imidazole.

| Monomer(s) | Catalyst/Ligand | Initiator | Mn ( g/mol ) | Đ (Mw/Mn) | Notes |

| N-Vinylimidazole | Laccase/Sodium Ascorbate | 2-hydroxyethyl-2-bromoisobutyrate | 1,660 - 9,970 | 1.27 - 1.56 | Biocatalytic ATRP in aqueous solution. rsc.org |

| Vinyl Acetate (as second block) | CuBr/Me₄-cyclam | pBA-Br macroinitiator | 4,450 | 2.58 | ATRP of VAc from a poly(butyl acrylate) macroinitiator. cmu.edu |

| Styrene from pVAc macroinitiator | CuCl/PMDETA | pVAc-Cl macroinitiator | 91,600 | 1.80 | pVAc prepared by conventional RP, then used for ATRP of styrene. cmu.edu |

This table is a compilation of representative data from different studies and is intended for illustrative purposes.

NMP is a CRP technique that uses a stable nitroxide radical to reversibly trap the propagating polymer radical. Historically, NMP was limited to the polymerization of styrenic monomers. However, the development of new nitroxides, such as SG1 and TIPNO, has expanded the range of monomers that can be polymerized in a controlled manner to include acrylates, acrylamides, and even vinyl acetate. acs.org

The NMP of ethenyl acetate is challenging but has been reported. researchgate.netacs.org The success of the polymerization is highly dependent on the choice of the nitroxide and the reaction conditions. Photopolymerization in the presence of a nitroxide mediator has also been shown to proceed via a living mechanism for vinyl acetate.

The NMP of vinylimidazoles has not been as extensively studied as their polymerization by RAFT or ATRP. However, given the expanding scope of NMP, it is plausible that suitable conditions could be found for the controlled polymerization of these monomers.

For the copolymerization of ethenyl acetate and 5-ethenyl-1H-imidazole using NMP, it would be necessary to identify a nitroxide mediator that is effective for both monomers. Given the challenges associated with the NMP of vinyl acetate, this could be a difficult task. A more feasible approach might be the synthesis of block copolymers, where one block is synthesized using a more suitable technique, and then a second block is grown via NMP.

Below is a table with some data from NMP studies of vinyl acetate.

| Monomer | Nitroxide Mediator | Initiator/Alkoxyamine | Temperature (°C) | Đ (Mw/Mn) | Notes |

| Vinyl Acetate | 4-methoxy-TEMPO | Bis(alkylphenyl)iodonium hexafluorophosphate | Room Temp | >1.5 | Photopolymerization. |

| Vinyl Acetate & tert-Butyl-2-trifluoromethacrylate | SG1 | SG1-based alkoxyamine | 90 | 1.3-1.5 | Alternating copolymerization. acs.org |

| Vinyl Chloride | SG1 | BlocBuilder alkoxyamine | 30-42 | 1.47-1.59 | NMP of a related vinyl monomer. acs.org |

This table is a compilation of representative data from different studies and is intended for illustrative purposes.

Conventional Free Radical Copolymerization Kinetics and Mechanisms

The free-radical copolymerization of ethenyl acetate (vinyl acetate, VAc) and ethenyl-1H-imidazole isomers is a complex process influenced by the distinct reactivity of each monomer. The polymerization of N-vinylimidazole (1-vinylimidazole, NVI) is notably dependent on pH; the rate is very slow at a natural pH of 9 but increases significantly at a low pH of 1, matching the rate of its quaternized form. wikipedia.orgresearchgate.net This is attributed to the suppression of degradative radical addition to the monomer at lower pH levels. researchgate.net

In copolymerization, the reactivity ratios (r) dictate the incorporation of monomers into the polymer chain. For the copolymerization of 4(5)-vinylimidazole with vinyl acetate, terpolymerization experiments with methyl acrylate (B77674) have been conducted. acs.org While specific reactivity ratios for the direct copolymerization of 5-ethenyl-1H-imidazole and ethenyl acetate are not extensively documented, data from copolymerization of N-vinylimidazole (NVIm) with other monomers can provide insight into its general reactivity. For instance, the Alfrey-Price Q and e values for NVIm have been determined as 0.128 and -0.879, respectively, from studies with styrene and methyl methacrylate. tandfonline.com

Ethenyl acetate radicals are unstable, which can make controlled polymerization challenging. wikipedia.org A key characteristic of VAc free-radical polymerization is the high frequency of chain transfer reactions, particularly to the monomer and the polymer itself. gantrade.com This leads to the formation of highly branched polymer chains, which influences the material's physical properties, such as lowering tensile strength and viscosity. gantrade.com

The kinetic model for the copolymerization of these two monomers must therefore account for:

The pH dependence of the vinylimidazole polymerization rate. wikipedia.orgresearchgate.net

The significant chain transfer constants associated with ethenyl acetate. gantrade.com

The relative reactivity ratios of the two monomers, which determine the copolymer composition and sequence distribution. ippi.ac.ir

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Details |

| 1-Vinylimidazole | Vinylphosphonic Acid | 0.078 | 0.870 | Precipitation polymerization in DMF at 80°C. ippi.ac.ir |

| Vinyl Acetate | Vinyl Trimethoxysilane | 0.211 | 0 | Bulk/Solution copolymerization. rsc.org |

| N-Vinylimidazole | Styrene | 0.06 ± 0.02 | 1.02 ± 0.1 | Used to calculate Alfrey-Price parameters. tandfonline.com |

| N-Vinylimidazole | Methyl Methacrylate | 0.23 ± 0.03 | 2.10 ± 0.1 | Used to calculate Alfrey-Price parameters. tandfonline.com |

This table presents reactivity ratios for vinylimidazole and vinyl acetate with various comonomers to illustrate their relative reactivities. Data for the direct copolymerization of 5-ethenyl-1H-imidazole and ethenyl acetate is limited.

Ionic Polymerization Techniques and Their Applicability

The application of ionic polymerization to ethenyl acetate and 5-ethenyl-1H-imidazole is severely limited due to the chemical nature of their functional groups.

For ethenyl acetate, conventional anionic polymerization is not feasible because the highly nucleophilic anionic initiators (like organolithium compounds) preferentially attack the electrophilic carbonyl carbon of the ester group rather than initiating polymerization at the vinyl group. While ethenyl acetate does exhibit potential for cationic polymerizability, this is also problematic. acs.org The resonance effect from the oxygen atom can stabilize a carbocation at the adjacent carbon, but the process is complicated by side reactions. However, cationic copolymerization of ethenyl acetate has been achieved with comonomers that have low homopolymerizability, such as 1,3-dioxolan-4-ones, leading to alternating copolymers. acs.org

For 5-ethenyl-1H-imidazole, both anionic and cationic methods are challenging. The imidazole ring contains a basic nitrogen atom that can react with and neutralize cationic initiators. Furthermore, the N-H proton on the imidazole ring is acidic enough to terminate anionic polymerization chains. While the polymerization of quaternized vinylimidazolium salts (ionic liquids) is well-documented, these polymerizations are typically carried out via free-radical initiation in aqueous solutions. umich.edu These factors make conventional ionic polymerization an unsuitable method for producing high molecular weight homopolymers of either ethenyl acetate or 5-ethenyl-1H-imidazole.

Emulsion and Suspension Polymerization Research

Emulsion and suspension polymerization are significant industrial methods, particularly for ethenyl acetate. ethernet.edu.et

Emulsion Polymerization: The emulsion polymerization of ethenyl acetate is a well-studied and widely used industrial process for producing stable latexes for paints and adhesives. acs.orgajgreenchem.com The kinetics of this process are distinct from classical systems like styrene. dtu.dk Key features include a high water solubility of the VAc monomer and a high rate of chain transfer to the monomer. core.ac.uk The polymerization rate is often found to be approximately proportional to the square root of the initiator concentration and shows a fractional order dependence on the number of particles. dtu.dk The mechanism involves the induced decomposition of persulfate initiator by aqueous-phase oligomeric radicals. core.ac.uk

Research into the emulsion copolymerization of ethenyl acetate with other monomers, such as acrylics and vinyl silanes, is extensive. rsc.orgroutledge.com However, specific studies on the emulsion copolymerization of ethenyl acetate with 5-ethenyl-1H-imidazole are not widely reported. The high water solubility of vinylimidazole monomers could present challenges, potentially leading to a significant degree of polymerization in the aqueous phase rather than within the micelles or polymer particles, which would alter the polymerization kinetics and particle morphology. wikipedia.org

| Parameter | Description | Typical Value/Observation for VAc Emulsion Polymerization |

| Rp ∝ [I]^x | Reaction rate dependence on initiator concentration | x ≈ 0.5 dtu.dk |

| Rp ∝ Np^y | Reaction rate dependence on particle number | y ≈ 0.25 dtu.dk |

| Kinetics | Controlling mechanism | Chain-transfer reactions to monomer are a controlling chain-growth mechanism. cimav.edu.mx |

| Particle Nucleation | Primary locus of polymerization | Occurs in latex particles formed spontaneously, not in monomer droplets. acs.org |

| Monomer Location | Distribution of VAc | Significant solubility in the aqueous phase. core.ac.uk |

Suspension Polymerization: Suspension polymerization of ethenyl acetate is also used commercially to produce polymer beads. ethernet.edu.et In this process, monomer droplets are dispersed in water using a stabilizer, and a monomer-soluble initiator is used. Polymerization occurs within the individual monomer droplets, which are effectively small bulk reactors. This method is less common than emulsion polymerization for VAc but is important for producing solid-grade polyvinyl acetate. There is a lack of specific research in the available literature on the suspension copolymerization of ethenyl acetate with 5-ethenyl-1H-imidazole.

Graft Copolymerization Techniques Involving Ethenyl Acetate and 5-Ethenyl-1H-Imidazole onto Polymeric Substrates

Graft copolymerization is a powerful method for modifying the properties of existing polymers by chemically bonding new polymer chains onto a pre-existing polymer backbone.

Both ethenyl acetate and vinylimidazole have been successfully grafted onto various natural polymers to impart new functionalities. Free-radical polymerization is the most common method, where initiator radicals abstract hydrogen atoms from the natural polymer backbone, creating macro-radicals that initiate the growth of grafted chains.

Ethenyl acetate has been grafted onto starch using initiators like ammonium (B1175870) persulfate to create materials with improved thermal resistance and modified moisture absorption, suitable for applications like biodegradable packaging. researchgate.netmdpi.com Similarly, vinyl acetate has been grafted onto other polysaccharides, such as gum arabic, using benzoyl peroxide to create copolymers with enhanced adhesive properties.

Vinylimidazole grafting onto natural polymers is also well-documented. For example, N-vinylimidazole has been grafted onto chitosan (B1678972) and carboxymethyl cellulose (B213188) to create copolymers for biomedical applications, such as drug delivery systems.

| Polymeric Substrate | Monomer(s) Grafted | Initiator/Method | Research Finding |

| Starch | Ethenyl Acetate | Ammonium Persulfate | Creates biodegradable materials with enhanced barrier properties. researchgate.netmdpi.com |

| Cellulose Pulp | Ethenyl Acetate | Ceric Ammonium Nitrate | Grafting decreased water sorption and beatability of the pulp fibers. |

| Poly(vinyl alcohol) | Ethenyl Acetate | Potassium Persulfate | Grafting occurs via chain transfer to the polymer backbone. semanticscholar.org |

| Poly(ethylene glycol) methyl ether (mPEG) | Ethenyl Acetate | Benzoyl Peroxide | Synthesis of P(mPEG-g-VAc) graft copolymers. researchgate.net |

Grafting ethenyl acetate and vinylimidazole onto synthetic polymers can enhance properties like hydrophilicity, dyeability, and biocompatibility. The grafting process often involves creating active sites on the synthetic backbone through methods like high-energy radiation or chemical initiators.

For instance, ethenyl acetate has been grafted onto poly(ethylene glycol) (PEG) macromonomers via a macro-radical initiator technique to form well-defined graft copolymers. researchgate.net It has also been grafted onto poly(vinyl alcohol), where grafting proceeds through chain transfer mechanisms, effectively adding polyvinyl acetate branches to the PVA backbone. semanticscholar.org This process is fundamental in the industrial production of VAc-based adhesives and coatings where PVA is used as a protective colloid.

Non-Polymerization Reactions Involving Ethenyl Acetate and Imidazole Moieties

Beyond polymerization, the functional groups within ethenyl acetate and 5-ethenyl-1H-imidazole allow for a range of other chemical transformations.

Reactions of Ethenyl Acetate: The ethenyl acetate molecule contains two primary reactive sites: the carbon-carbon double bond and the ester group.

Ester Group Reactions: It undergoes hydrolysis to yield acetic acid and the unstable vinyl alcohol, which rapidly tautomerizes to acetaldehyde. It can also undergo transesterification with other alcohols or transvinylation with carboxylic acids. wikipedia.org

Alkene Group Reactions: The double bond undergoes typical electrophilic addition reactions. For example, bromine adds to form the dibromide, and hydrogen halides add to yield 1-haloethyl acetates. wikipedia.org Acetic acid can add across the double bond in the presence of a palladium catalyst to produce ethylidene diacetate. wikipedia.org It can also participate in cycloaddition reactions. wikipedia.org

Reactions of 5-Ethenyl-1H-Imidazole: The vinylimidazole molecule also has multiple reactive sites: the vinyl group and the imidazole ring.

Imidazole Ring Reactions: The imidazole ring is aromatic and contains two nitrogen atoms. The non-substituted nitrogen is basic and can be protonated by acids. It is also a potent nucleophile, readily reacting with alkylating agents to form quaternized imidazolium (B1220033) salts. wikipedia.orgumich.edu This reaction is a key step in the synthesis of certain poly(ionic liquid)s. The imidazole ring can also act as a ligand, forming complexes with various metal ions.

Alkene Group Reactions: The vinyl group of 5-ethenyl-1H-imidazole undergoes addition reactions similar to those of other alkenes.

One notable reaction involving the imidazole moiety is its catalytic activity. Copolymers containing imidazole groups are known to catalytically enhance the hydrolysis of esters, mimicking enzymatic behavior. umich.edu

Markovnikov Addition Mechanisms and Catalysis

The synthesis of ethenyl acetate has historically been dominated by the addition of acetic acid to acetylene (B1199291). This reaction is a classic example of a Markovnikov addition, where the acetate group adds to the more substituted carbon of the triple bond, which in the case of the symmetrical acetylene, is influenced by the catalyst.

Initial industrial processes for ethenyl acetate synthesis involved the gas-phase reaction of acetylene and acetic acid over a zinc acetate catalyst supported on activated carbon. This method, while effective with high yields, has seen a decline in use due to the rising costs associated with acetylene.

A more contemporary and economically viable route involves the oxidative addition of acetic acid to ethylene. This process typically employs a palladium-gold catalyst supported on silica. The reaction is highly exothermic and operates at temperatures between 140-200°C and pressures of 0.4-1.0 MPa. The generally accepted mechanism involves the coordination of ethylene to the palladium center, followed by a nucleophilic attack of the acetate ion.

The reaction mechanism can be influenced by the reaction conditions and catalyst composition. Two primary mechanistic pathways have been proposed for the palladium-catalyzed reaction:

Stepwise Mechanism: This pathway involves the formation of a vinylpalladium intermediate, followed by reductive elimination to yield ethenyl acetate.

Concerted Mechanism: In this pathway, the acetate attacks the coordinated ethylene in a single step, leading directly to the product.

Research has shown that the reaction kinetics can be complex, with the rate-limiting step potentially shifting from acetylene adsorption at lower temperatures to acetic acid adsorption at higher temperatures. The choice of catalyst and support significantly impacts the reaction's efficiency and selectivity. For instance, the use of bimetallic catalysts like palladium-gold has been shown to enhance catalyst stability and activity.

Table 1: Comparison of Catalytic Systems for Ethenyl Acetate Synthesis

| Catalyst System | Support | Reactants | Temperature (°C) | Pressure (MPa) | Key Features |

| Zinc Acetate | Activated Carbon | Acetylene, Acetic Acid | 170-210 | Atmospheric | High selectivity, traditional method. |

| Palladium-Gold | Silica | Ethylene, Acetic Acid, Oxygen | 140-200 | 0.4-1.0 | Current industrial standard, higher efficiency. |

Nucleophilic Addition Reactions and Mechanistic Pathways

The electron-rich nature of the imidazole ring in 5-ethenyl-1H-imidazole influences the reactivity of the ethenyl group. Nucleophilic addition to the double bond is a key reaction for this class of compounds. The nitrogen atoms in the imidazole ring can be protonated under acidic conditions, which can activate the ethenyl group towards nucleophilic attack.

The general mechanism for nucleophilic addition to an activated alkene, such as a protonated ethenylimidazole, involves the attack of a nucleophile on the β-carbon of the ethenyl group. This results in the formation of a carbanion intermediate, which is then protonated to yield the final product. This type of reaction is often referred to as a Michael addition.

While specific research on the nucleophilic addition reactions of 5-ethenyl-1H-imidazole is not extensively documented, the principles of nucleophilic addition to vinyl-substituted heterocyclic compounds can be applied. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.

For N-vinylimidazole, which is structurally related, base-catalyzed additions are known to initiate nucleophilic reactions at the C-2 position of the imidazole ring. It is plausible that similar reactivity could be observed with 5-ethenyl-1H-imidazole, where the ethenyl group can act as a Michael acceptor, particularly if the imidazole nitrogen is quaternized, enhancing its electron-withdrawing nature.

Table 2: Potential Nucleophiles for Reaction with 5-Ethenyl-1H-Imidazole

| Nucleophile Class | Example | Potential Product |

| Amines | Diethylamine | 2-(Imidazol-5-yl)-N,N-diethylethanamine |

| Thiols | Thiophenol | 5-(2-(Phenylthio)ethyl)-1H-imidazole |

| Carbanions | Diethyl malonate | Diethyl 2-(2-(1H-imidazol-5-yl)ethyl)malonate |

Cycloaddition Reactions and Their Research Implications

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Both ethenyl acetate and 5-ethenyl-1H-imidazole can participate in these reactions, acting as either the 2π-electron component (dienophile) in a [4+2] cycloaddition or as a component in [2+2] cycloadditions.

Ethenyl acetate is a well-known dienophile in Diels-Alder reactions. youtube.comresearchgate.net Its reactivity is enhanced by the electron-withdrawing nature of the acetate group. It readily reacts with conjugated dienes to form cyclohexene (B86901) derivatives. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a syn-addition manner.

Photochemical [2+2] cycloaddition reactions of ethenyl acetate with alkenes can lead to the formation of cyclobutane (B1203170) derivatives. The mechanism of these reactions often involves the formation of a diradical intermediate.

For 5-ethenyl-1H-imidazole, its participation in cycloaddition reactions is less explored. However, N-vinylimidazole has been shown to act as a dienophile in Diels-Alder reactions with electron-deficient dienes. It is reasonable to expect that 5-ethenyl-1H-imidazole would exhibit similar reactivity. The imidazole ring's electron-donating character would suggest that it would react most readily with electron-poor dienes in a normal-electron-demand Diels-Alder reaction. The research implications of such reactions lie in the synthesis of novel fused heterocyclic systems with potential biological activity.

Table 3: Examples of Cycloaddition Reactions

| Reaction Type | Ethenyl Acetate Reactant | 5-Ethenyl-1H-Imidazole Reactant | Product Type |

| [4+2] Cycloaddition | Butadiene | (Predicted) 1,2,4,5-Tetrazine | Cyclohexenyl acetate |

| [2+2] Cycloaddition | Ethylene (photochemical) | (Predicted) Ethylene (photochemical) | Acetoxycyclobutane |

Post-Synthetic Modification and Derivatization Strategies for Copolymers

Copolymers derived from ethenyl acetate and 5-ethenyl-1H-imidazole offer a versatile platform for post-synthetic modification, allowing for the tuning of polymer properties for specific applications.

For copolymers containing ethenyl acetate units, the most common post-synthetic modification is hydrolysis of the acetate groups to yield hydroxyl groups. This transformation converts poly(ethenyl acetate) into poly(ethenyl alcohol). The degree of hydrolysis can be controlled to produce copolymers with varying ratios of acetate and alcohol functionalities, which in turn affects properties such as solubility and hydrophilicity. The hydrolysis is typically carried out using an acid or base catalyst.

Another important derivatization strategy for poly(ethenyl acetate) copolymers is transesterification. This reaction involves the exchange of the acetate group with another ester group by reacting the copolymer with an alcohol in the presence of a catalyst. This allows for the introduction of a wide range of functional groups onto the polymer backbone.

Copolymers incorporating 5-ethenyl-1H-imidazole units provide opportunities for modification of the imidazole ring. The secondary amine in the imidazole ring can be alkylated, acylated, or undergo other reactions typical of secondary amines. Furthermore, the imidazole ring can be quaternized to introduce a permanent positive charge, which is useful for creating ion-containing polymers. The imidazole moiety can also act as a ligand to coordinate with metal ions, leading to the formation of polymer-metal complexes with catalytic or other functional properties.

Table 4: Post-Synthetic Modification Strategies

| Copolymer Unit | Modification Reaction | Reagent | Resulting Functional Group |

| Ethenyl Acetate | Hydrolysis | NaOH or H₂SO₄ | Hydroxyl |

| Ethenyl Acetate | Transesterification | R-OH / Catalyst | Ester (R-O-C=O) |

| 5-Ethenyl-1H-Imidazole | Alkylation | Alkyl halide | N-alkylated imidazole |

| 5-Ethenyl-1H-Imidazole | Quaternization | Methyl iodide | Imidazolium salt |

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analytical results for the compound “ethenyl acetate;5-ethenyl-1H-imidazole” as requested. The subsequent sections of the proposed article outline—covering compositional analysis, molecular weight distribution, and structural characterization—are contingent on the existence of the copolymer itself, for which no synthetic procedures or characterization data have been reported.

General methodologies for the characterization of copolymers are well-established. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy for determining copolymer composition and monomer reactivity ratios.

Elemental Analysis for confirming copolymer stoichiometry.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for assessing molecular weight distribution and polydispersity.

Light Scattering Techniques for determining absolute molecular weight.

However, without any experimental data from the scientific literature on the copolymer of ethenyl acetate and 5-ethenyl-1H-imidazole, a detailed discussion and the creation of data tables for the specified outline is not feasible.

Advanced Polymer Architecture and Structural Characterization Methodologies

Spectroscopic Probes for Microstructural Analysis

The detailed microstructural analysis of copolymers such as poly(ethenyl acetate-co-5-ethenyl-1H-imidazole) is crucial for understanding the relationship between its structure and properties. Spectroscopic techniques are powerful tools for elucidating the arrangement of monomer units and functional groups within the polymer chain.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a polymer. In the case of poly(ethenyl acetate-co-5-ethenyl-1H-imidazole), the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to both the ethenyl acetate (B1210297) and 5-ethenyl-1H-imidazole monomer units.

The presence of the ethenyl acetate component would be confirmed by several distinct peaks. A strong absorption band is anticipated around 1730-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. researchgate.netsciepub.comresearchgate.netsciepub.com Additionally, a prominent peak between 1220 cm⁻¹ and 1240 cm⁻¹ can be attributed to the C-O stretching of the acetate group. researchgate.netsciepub.com Other identifiable peaks for the acetate moiety include those for -CH₃ bending vibrations, typically appearing around 1433 cm⁻¹ and 1370 cm⁻¹. researchgate.net

The incorporation of the 5-ethenyl-1H-imidazole unit would introduce additional characteristic bands. The C=N stretching vibration within the imidazole (B134444) ring is expected to appear around 1504 cm⁻¹. The N-H stretching vibration may be observed as a broader band in the region of 3100-3300 cm⁻¹. The C-N stretching vibrations of the imidazole ring are also expected to be present. lew.ro The FT-IR spectrum would thus provide clear evidence of the copolymer's composition by displaying the superposition of the characteristic peaks of both monomer units.

Table 1: Expected Characteristic FT-IR Absorption Bands for Poly(Ethenyl Acetate-co-5-Ethenyl-1H-Imidazole)

| Wavenumber (cm⁻¹) | Assignment | Monomer Unit |

|---|---|---|

| ~3100-3300 | N-H stretching | 5-Ethenyl-1H-Imidazole |

| ~2925 | -CH symmetric stretching | Ethenyl Acetate |

| ~1735 | C=O stretching (ester) | Ethenyl Acetate |

| ~1504 | C=N stretching (imidazole ring) | 5-Ethenyl-1H-Imidazole |

| ~1433 | -CH₃ asymmetric bending | Ethenyl Acetate |

| ~1370 | -CH₃ symmetric bending | Ethenyl Acetate |

2D-NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful for resolving complex polymer structures. iupac.orgwikipedia.org HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, which would allow for the unambiguous assignment of the peaks corresponding to both the ethenyl acetate and 5-ethenyl-1H-imidazole units. wikipedia.org HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This would be particularly useful in identifying the linkages between the different monomer units, thereby providing insights into the dyad and triad (B1167595) sequences (e.g., acetate-acetate, acetate-imidazole, imidazole-imidazole). iupac.org

Solid-State NMR: For a comprehensive analysis of the copolymer in its solid state, especially for insoluble or crosslinked materials, Solid-State NMR is an invaluable tool. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C NMR spectra of the solid polymer. researchgate.net This would allow for the characterization of the different chemical environments of the carbon atoms in the solid state, which can be influenced by the local chain packing and morphology. Furthermore, advanced solid-state NMR experiments can be employed to probe the spatial proximity of different monomer units, offering further details on the sequence distribution and the phase morphology of the copolymer. nih.gov

Thermal Analysis Methodologies for Phase Transition Studies

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the behavior of poly(ethenyl acetate-co-5-ethenyl-1H-imidazole) as a function of temperature.

Differential Scanning Calorimetry (DSC) is a widely used technique to determine the glass transition temperature (Tg) of polymers, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com For a random copolymer like poly(ethenyl acetate-co-5-ethenyl-1H-imidazole), the Tg would be expected to be intermediate between the glass transition temperatures of the respective homopolymers, polyvinyl acetate (PVAc) and poly(5-ethenyl-1H-imidazole).

The reported Tg for PVAc is typically in the range of 30-40°C. nih.govthermalsupport.com Poly(N-vinylimidazole), a structurally similar polymer, exhibits a much higher Tg, around 171°C. acs.orgresearchgate.net The exact Tg of the copolymer would depend on its composition. The Fox equation can be used to predict the Tg of a random copolymer:

1/Tg = w₁/Tg₁ + w₂/Tg₂

where Tg is the glass transition temperature of the copolymer, w₁ and w₂ are the weight fractions of the two monomers, and Tg₁ and Tg₂ are the glass transition temperatures of the respective homopolymers. A single, well-defined glass transition in the DSC thermogram would suggest a homogeneous, random distribution of the monomer units. thermalsupport.com

Table 2: Illustrative Glass Transition Temperatures (Tg) of Homopolymers and a Hypothetical Copolymer

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly(ethenyl acetate) | ~35°C |

| Poly(5-ethenyl-1H-imidazole) | ~170°C (estimated) |

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of a polymer by measuring the change in mass as a function of temperature. azom.com The thermal degradation of poly(ethenyl acetate-co-5-ethenyl-1H-imidazole) would likely occur in multiple stages, reflecting the decomposition of the different components.

Polyvinyl acetate is known to degrade in a two-step process. uctm.eduvub.beresearchgate.net The first step, occurring between approximately 300°C and 400°C, involves the elimination of acetic acid, leaving behind an unsaturated polyene backbone. vub.beresearchgate.netresearchgate.net The second stage of decomposition, at higher temperatures (above 400°C), corresponds to the degradation of this polyene backbone. uctm.eduresearchgate.netresearchgate.net

Poly(N-vinylimidazole) also exhibits a complex degradation profile, with the main decomposition occurring in a single step between 340°C and 500°C. acs.orgresearchgate.net The major decomposition products are 1H-imidazole and 1-vinylimidazole (B27976). acs.org

For the copolymer, it is expected that the TGA curve would show an initial weight loss corresponding to the deacetylation of the ethenyl acetate units, followed by the degradation of the remaining polymer backbone, including the imidazole rings, at higher temperatures. researchgate.netresearchgate.net The onset of decomposition and the residual mass at high temperatures would be dependent on the copolymer composition and the interaction between the monomer units.

Table 3: Anticipated Thermal Decomposition Stages for Poly(Ethenyl Acetate-co-5-Ethenyl-1H-Imidazole)

| Temperature Range (°C) | Decomposition Step | Major Products |

|---|---|---|

| ~300 - 400 | Deacetylation of ethenyl acetate units | Acetic acid |

Morphological Characterization of Poly(Ethenyl Acetate-co-5-Ethenyl-1H-Imidazole) Materials

The morphology of a copolymer, including its surface features and internal structure, plays a significant role in its physical and mechanical properties. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the morphology of polymer materials.

For poly(ethenyl acetate-co-5-ethenyl-1H-imidazole), SEM analysis of fracture surfaces can reveal information about the miscibility and phase behavior of the copolymer. researchgate.netresearchgate.net A smooth, featureless fracture surface would suggest a homogeneous, amorphous material with good miscibility between the monomer units. researchgate.net In contrast, the presence of distinct phases or domains would indicate phase separation, which could occur if there are long sequences of one monomer type. The morphology would also be influenced by the method of sample preparation, such as solvent casting or melt processing. researchgate.net The introduction of the polar imidazole groups into the less polar polyvinyl acetate matrix could lead to interesting microphase-separated morphologies, depending on the copolymer composition and blockiness. mdpi.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure Elucidation

There are no available SEM or TEM studies focused on polymers derived from "ethenyl acetate;5-ethenyl-1H-imidazole." Consequently, no research findings or data tables on the microstructure of this specific copolymer can be presented.

Atomic Force Microscopy (AFM) for Surface Topography

There are no available AFM studies focused on polymers derived from "this compound." As a result, no research findings or data tables regarding the surface topography of this specific copolymer can be presented.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

There are no published studies utilizing Density Functional Theory (DFT) to investigate the reaction mechanisms and transition states of "ethenyl acetate (B1210297);5-ethenyl-1H-imidazole."

Molecular Dynamics (MD) Simulations of Polymer Chain Conformations

No literature exists on the use of Molecular Dynamics (MD) simulations to study the polymer chain conformations of polymers derived from "ethenyl acetate;5-ethenyl-1H-imidazole."

Quantum Chemical Studies of Monomer Reactivity and Electronic Structure

Quantum chemical studies focusing on the monomer reactivity and electronic structure of "this compound" have not been reported in scientific literature.

Computational Modeling of Polymerization Kinetics and Thermodynamics

There is no available research on the computational modeling of the polymerization kinetics and thermodynamics of "this compound."

Prediction of Intermolecular Interactions within Polymer Systems

No studies have been published that predict the intermolecular interactions within polymer systems of "this compound."

Advanced Academic Applications in Materials Science Research

Development of Functional Polymeric Materials with Tunable Properties

The synthesis of copolymers from ethenyl acetate (B1210297) and 5-ethenyl-1H-imidazole allows for the development of functional materials where properties can be precisely tuned by controlling the monomer ratio. The incorporation of the imidazole (B134444) group into the poly(ethenyl acetate) matrix imparts new functionalities. For instance, the thermal stability of copolymers containing imidazole has been observed to be higher than that of the neat poly(methyl methacrylate), a similar vinyl polymer. researchgate.net

Research on Catalytic Support Materials utilizing 5-Ethenyl-1H-Imidazole Moieties

Polymers containing imidazole moieties are extensively researched as supports for catalysts due to the coordinating ability of the imidazole nitrogen atoms. These polymers can act as ligands, stabilizing metal catalyst particles and preventing their aggregation, which is a common cause of catalyst deactivation.

The use of 5-ethenyl-1H-imidazole-containing polymers is a key strategy in the design of heterogeneous catalysts. These solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved stability. nih.govias.ac.in The immobilization of catalytic species, such as metal complexes, onto the polymer support can be achieved through the coordination of the metal center to the imidazole groups within the polymer chain. umich.edu

For example, oxidovanadium(IV) complexes have been immobilized on chloromethylated polystyrene, which can be conceptually related to polymers containing imidazole moieties, to create efficient and recyclable heterogeneous catalysts for the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives. mdpi.com Similarly, palladium catalysts supported on poly(acrylic acid-co-vinyl imidazole) hydrogels have demonstrated excellent activity in aqueous media for cross-coupling reactions. mdpi.com The polymer support not only provides a stable anchor for the catalyst but can also influence its activity and selectivity.

Table 1: Comparison of Heterogeneous Catalysts for Imidazole Synthesis

| Catalyst Support | Metal Species | Target Reaction | Key Advantages |

|---|---|---|---|

| Poly(AMPS-co-AA) | None (Polymeric catalyst) | 2,4,5-Trisubstituted imidazoles | High yields, short reaction times, reusability. ias.ac.in |

| Silica Gel | Titanium (TiCl₃-SiO₂) | 2,4,5-Triaryl and 1,2,4,5-Tetraryl imidazoles | Recyclable, solvent-free conditions, high yields. nih.gov |

| Chloromethylated Polystyrene | Oxidovanadium(IV) | 2,4,5-Triphenyl-1H-imidazole derivatives | Excellent catalytic activity, recyclable up to five cycles. mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

The polymer support can actively participate in the catalytic cycle. For palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. mdpi.com When immobilized on a polymer containing 5-ethenyl-1H-imidazole, the imidazole groups can serve as ligands that stabilize the palladium species in its various oxidation states throughout the cycle. This stabilization can prevent catalyst leaching and deactivation. The microenvironment provided by the polymer matrix can also influence the reaction kinetics and product selectivity by affecting substrate diffusion and the orientation of reactants at the catalytic site. Research in this area aims to understand these complex interactions to design more efficient and robust catalytic systems. mdpi.comrsc.org

Investigation of Stimuli-Responsive Polymer Systems (e.g., pH and Temperature Responsiveness)

The incorporation of 5-ethenyl-1H-imidazole units into a polymer backbone imparts stimuli-responsive properties, particularly sensitivity to pH and temperature. rsc.org The imidazole group has a pKa of approximately 6-7, meaning it can be protonated or deprotonated in response to changes in the pH of the surrounding environment. This change in charge state leads to alterations in polymer conformation, solubility, and volume. rsc.orgresearchgate.net

Polymers containing imidazole can exhibit pH-responsive swelling or dissolution. rsc.org At pH values below the pKa, the imidazole rings become protonated and positively charged. The resulting electrostatic repulsion between the polymer chains causes them to uncoil and swell, increasing their solubility in aqueous solutions. Conversely, at pH values above the pKa, the imidazole groups are neutral, leading to chain collapse and reduced solubility. This behavior is foundational for creating "smart" materials that respond to environmental triggers. nih.govnih.gov

Furthermore, copolymers containing N-vinylimidazole have been shown to exhibit temperature-responsive behavior in water, specifically an upper critical solution temperature (UCST). nih.gov This means the polymer is soluble at higher temperatures but phase-separates upon cooling. This property, combined with pH-responsiveness, allows for the creation of dual-responsive systems. The specific response characteristics can be tuned by altering the copolymer composition. nih.govnih.gov

Polymeric Materials for Enzyme Immobilization and Biocatalysis Research

The immobilization of enzymes onto solid supports is a critical technology in biocatalysis, enhancing enzyme stability, reusability, and applicability in industrial processes. propulsiontechjournal.comresearchgate.net Polymers containing 5-ethenyl-1H-imidazole are excellent candidates for this purpose. The imidazole moieties can interact with enzymes through various mechanisms, including covalent bonding, physical adsorption, and chelation, providing a stable environment for the enzyme. nih.govmdpi.com

The functional groups on the polymer can be used to covalently attach enzymes, creating a robust linkage that prevents leaching. nih.gov Non-covalent methods, such as physical adsorption, are simpler and less likely to alter the enzyme's structure and activity. mdpi.com The imidazole group, being a key component of the amino acid histidine, can mimic biological interactions, making these polymers particularly biocompatible for enzyme immobilization. The goal is to create a controlled microenvironment that preserves the enzyme's catalytic activity while improving its operational stability under various conditions. propulsiontechjournal.commdpi.com

Table 2: Common Methods for Enzyme Immobilization on Polymeric Supports

| Immobilization Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Physical Adsorption | Enzymes are attached to the support via weak interactions like van der Waals forces or hydrogen bonds. mdpi.com | Simple, cheap, less likely to denature the enzyme. mdpi.com | Weak binding can lead to enzyme leaching. mdpi.com |

| Covalent Bonding | A stable covalent bond is formed between the enzyme and the functional groups on the polymer support. nih.gov | Strong binding prevents leaching, high stability. nih.gov | Can alter enzyme conformation and reduce activity. mdpi.com |

| Entrapment | Enzymes are physically confined within the porous matrix of the polymer network (e.g., a hydrogel). mdpi.com | Protects the enzyme from the bulk environment. | Mass transfer limitations for the substrate and product. |

| Crosslinking | Enzymes are linked together to form larger aggregates, which can then be attached to a support. propulsiontechjournal.com | High enzyme loading, good stability. | Can cause significant loss of enzyme activity. |

This table is interactive and can be sorted by clicking on the column headers.

Research into Membrane Materials for Separation Technologies

Polymeric membranes are crucial for various separation processes, including gas separation, water filtration, and pervaporation. nih.gov The properties of copolymers of ethenyl acetate and 5-ethenyl-1H-imidazole make them promising candidates for the development of advanced separation membranes. The imidazole group has a known affinity for CO₂, making these materials interesting for carbon capture applications. mdpi.com

The presence of imidazole moieties can enhance the performance of membranes for gas separation. researchgate.net Imidazolium-based polyelectrolytes and ionic liquids have been investigated for their ability to selectively transport CO₂ over other gases like nitrogen or methane. mdpi.comresearchgate.net The polarity and charge-carrying capacity of the imidazole group can be leveraged to facilitate the transport of specific molecules across the membrane.

In water treatment applications, the hydrophilicity and charge of the imidazole-containing polymer can be tuned to control membrane fouling and improve water permeability. nih.govnih.gov By adjusting the copolymer ratio, it is possible to create membranes with tailored pore sizes and surface chemistries, optimizing their performance for specific separation tasks. mdpi.com For example, poly(N-vinyl imidazole) gel composite membranes have been shown to be effective for the rapid separation of dyes from water through permeating adsorption. researchgate.net

Analytical Methodologies for Ethenyl Acetate and 5 Ethenyl 1h Imidazole Research

Chromatographic Separation and Analysis Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. In the context of ethenyl acetate (B1210297) and 5-ethenyl-1H-imidazole, both gas and liquid chromatography play pivotal roles.

Gas chromatography (GC) is an essential technique for determining the purity of volatile monomers like ethenyl acetate. laboratuvar.com The principle relies on the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. The purity of ethenyl acetate can be assayed at levels of ≥99.8% using GC. sigmaaldrich.com

In a typical GC analysis for ethenyl acetate, a sample is vaporized and carried by an inert gas (the mobile phase) through a heated column. Components separate based on their boiling points and interactions with the stationary phase. A detector, such as a Flame Ionization Detector (FID), measures the quantity of each separated component. sigmaaldrich.com The use of an internal standard, a compound added in a known concentration to both sample and calibration standards, allows for precise quantification by correcting for injection volume variations. oiv.int

Table 1: Illustrative Gas Chromatography (GC) Parameters for Ethenyl Acetate Purity Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-Wax, HP-5) | Provides high-resolution separation of volatile compounds. |

| Oven Temperature | Isothermal at 90°C or a programmed ramp | Controls the volatility and elution time of the analyte. oiv.int |

| Carrier Gas | Helium, Nitrogen, or Hydrogen | Transports the vaporized sample through the column. |

| Flow Rate | 25 mL/minute | Affects the speed and efficiency of the separation. oiv.int |

| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds like ethenyl acetate. |

| Internal Standard | 4-methyl-2-pentanol (B46003) | Enables accurate quantification by correcting for variations. oiv.int |

High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation, identification, and quantification of non-volatile or thermally unstable compounds, such as the oligomers and polymers of ethenyl acetate and 5-ethenyl-1H-imidazole. The technique is particularly useful for analyzing imidazole-containing compounds. researchgate.net

Separation in HPLC is achieved by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). Components interact differently with the stationary phase, causing them to separate. For imidazole (B134444) derivatives, reverse-phase (RP) HPLC is a common approach, where the stationary phase is nonpolar. sielc.comsielc.com A mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile. sielc.com A Diode-Array Detector (DAD) can be used to monitor the column effluent, providing spectral information for compound identification. researchgate.net

Table 2: Example HPLC Conditions for Analysis of Imidazole-Containing Oligomers

| Parameter | Typical Condition | Function |

|---|---|---|

| Column | C18 Reverse-Phase Column | Separates molecules based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water with an additive (e.g., formic acid) | Elutes the sample components from the column; composition can be constant (isocratic) or varied (gradient). researchgate.netsielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | Determines the analysis time and separation resolution. researchgate.net |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) | Detects and quantifies separated components, providing UV-Vis spectra (DAD) or mass-to-charge ratio (MS). |

| Column Temperature | 25 - 40°C | Affects retention times and peak shapes. |

Potentiometric and Conductometric Titration for Imidazole Content Determination

Titration methods are invaluable for quantifying the amount of a specific substance in a solution. For determining the content of the imidazole functional group from 5-ethenyl-1H-imidazole in copolymers or solutions, potentiometric and conductometric titrations are particularly effective.

Potentiometric Titration involves measuring the potential difference (voltage) between two electrodes as a titrant is added. youtube.com This technique is well-suited for characterizing acids and bases, making it ideal for the basic imidazole group. nih.gov The equivalence point, where the moles of titrant equal the moles of analyte, is identified by a sharp change in potential. This method can be performed in non-aqueous solvents and provides valuable information about the basicity and pKa values of imidazole derivatives. dergipark.org.tr

Conductometric Titration is based on monitoring the change in electrical conductivity of the solution as the titrant is added. tau.ac.ilumcs.pl The principle relies on the fact that different ions have different ionic conductivities. During the titration of an imidazole-containing polymer with an acid, the highly mobile H+ ions are consumed and replaced by less mobile protonated imidazole cations, causing a change in the solution's conductivity. The equivalence point is determined graphically by plotting conductance against the volume of titrant added. tau.ac.il This method is advantageous for analyzing very dilute or colored solutions. umcs.pl

Table 3: Comparison of Titration Methods for Imidazole Content

| Feature | Potentiometric Titration | Conductometric Titration |

|---|---|---|

| Principle | Measurement of potential change between two electrodes. youtube.com | Measurement of electrical conductivity changes in the solution. umcs.pl |

| Endpoint Detection | Sharp inflection in the potential vs. volume curve. | Break or change in slope in the conductance vs. volume plot. |

| Key Advantage | Provides pKa values in addition to concentration. dergipark.org.tr | Suitable for very dilute and colored solutions. umcs.pl |

| Instrumentation | pH/Ion meter, indicator electrode, reference electrode. youtube.com | Conductometer, conductivity cell. |

| Applicability | Widely used for acid-base, redox, and precipitation titrations. youtube.com | Effective for systems with significant ionic conductivity changes. |

Dynamic Light Scattering (DLS) for Polymer Solution Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or polymers in solution. It is particularly useful for studying the hydrodynamic radius, aggregation, and solution behavior of copolymers of ethenyl acetate and 5-ethenyl-1H-imidazole.

The DLS instrument measures the time-dependent fluctuations in the intensity of light scattered from a solution. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, one can determine the particle size distribution and the polydispersity index (a measure of the width of the distribution). The technique is sensitive for investigating the formation of aggregates or micelles in polymer solutions. researchgate.netresearchgate.net

Table 4: Representative DLS Data for a Copolymer Solution

| Parameter | Measurement | Interpretation |

|---|---|---|

| Z-Average Hydrodynamic Diameter | 150 nm | The intensity-weighted mean hydrodynamic size of the polymer coils or aggregates in solution. |

| Polydispersity Index (PDI) | 0.15 | A value < 0.2 indicates a relatively narrow and monodisperse size distribution. |

| Count Rate | 250 kcps (kilo counts per second) | Indicates the intensity of scattered light, related to particle concentration and size. |

| Aggregation Onset Temperature | 45°C | The temperature at which a significant increase in particle size is observed, indicating thermally induced aggregation. |

Viscometry and Rheological Studies of Polymer Solutions

Viscometry and rheology are the studies of the flow and deformation of materials. walisongo.ac.id These analyses are critical for understanding how polymer solutions of ethenyl acetate and 5-ethenyl-1H-imidazole behave under different conditions, which is essential for applications such as coatings, adhesives, and biomedical materials.

Viscometry measures a fluid's resistance to flow, known as viscosity. For polymer solutions, viscosity is highly dependent on polymer concentration, molecular weight, temperature, and shear rate.

Rheological studies provide more comprehensive information about the material's viscoelastic properties by measuring parameters like shear stress as a function of shear rate. walisongo.ac.id Many polymer solutions are non-Newtonian, meaning their viscosity changes with the applied shear rate. A common behavior is "shear thinning," where the viscosity decreases as the shear rate increases. researchgate.netnih.gov These studies are performed using a rheometer, which can apply controlled stress or strain to a sample and measure the resulting response.

Table 5: Key Rheological Parameters for Polymer Solutions

| Parameter | Definition | Significance |

|---|---|---|

| Apparent Viscosity (η) | The resistance to flow at a given shear rate. | A fundamental property that dictates how the solution will flow, pour, or spread. |

| Shear Stress (τ) | The force per unit area required to move one layer of fluid past another. | Related to the force needed to process or apply the material. |

| Shear Rate (γ̇) | The rate at which a fluid is sheared or "worked" during flow. | Simulates processing conditions like pumping, mixing, or spraying. |

| Storage Modulus (G') | A measure of the elastic (solid-like) response of the material. | Indicates the energy stored and recovered per cycle of deformation. |

| Loss Modulus (G'') | A measure of the viscous (liquid-like) response of the material. | Indicates the energy dissipated as heat per cycle of deformation. |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Content in Catalysts

In the synthesis of polymers from ethenyl acetate and 5-ethenyl-1H-imidazole, metal-based catalysts are often employed. It is crucial to determine the concentration of any residual metal in the final polymer, as this can affect the material's properties and suitability for certain applications. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for elemental analysis. researchgate.net

The principle of ICP-OES involves introducing a liquid sample into a high-temperature (up to 10,000 K) argon plasma. The intense heat causes the atoms of the elements in the sample to become excited and emit light at their characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample. mdpi.com ICP-OES can accurately quantify trace amounts of catalyst metals like palladium, rhodium, zinc, and cobalt. researchgate.netmdpi.com

Table 6: Example ICP-OES Results for Metal Content in a Polymer Sample

| Element (Metal from Catalyst) | Wavelength (nm) | Measured Concentration (mg/kg or ppm) | Limit of Detection (mg/kg) |

|---|---|---|---|

| Palladium (Pd) | 340.458 | 1.2 | 0.05 |

| Rhodium (Rh) | 343.489 | < 0.02 | 0.02 |

| Zinc (Zn) | 213.857 | 5.8 | 0.01 |

| Cobalt (Co) | 228.616 | 0.5 | 0.03 |